1-(3-Chloro-4-methoxyphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
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Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve discussing the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This would involve discussing the reactions that the compound can undergo, including the reagents and conditions for these reactions.Physical And Chemical Properties Analysis
This would involve discussing properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Anticancer Potential
One notable application of structurally similar 1,2,4-oxadiazoles is their potential as anticancer agents. The discovery and structure-activity relationship (SAR) studies of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds with a pyridyl group and substituted five-member rings, have highlighted their role as apoptosis inducers and potential anticancer agents. These compounds demonstrate good activity against several breast and colorectal cancer cell lines, with SAR studies indicating the importance of specific structural features for activity. A particular focus is on identifying apoptosis inducers that can serve as potential anticancer agents, pinpointing their molecular targets for therapeutic interventions (Zhang et al., 2005).
Organic Light-Emitting Diodes (OLEDs)
The synthesis and evaluation of oxadiazole-containing compounds, like pyridine- and oxadiazole-containing materials, have shown significant promise in the development of electronic devices, particularly OLEDs. Research into bis(1,3,4-oxadiazole) systems for use as electron-injection/hole-blocking layers in OLEDs underscores the importance of these compounds in improving device efficiency and performance. Such studies not only provide insights into the material's synthesis and structural aspects but also evaluate their practical applications in enhancing OLED technology (Wang et al., 2001).
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve discussing potential future research directions involving the compound.
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-25-15-3-2-13(9-14(15)19)23-10-12(8-16(23)24)18-21-17(22-26-18)11-4-6-20-7-5-11/h2-7,9,12H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFMUEZLYVQCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
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